molecular formula C21H26N4O2 B2388511 (2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 2034272-38-1

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone

Cat. No.: B2388511
CAS No.: 2034272-38-1
M. Wt: 366.465
InChI Key: TUYJQVAUMXXBOV-UHFFFAOYSA-N
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Description

(2-(Cyclopentyloxy)pyridin-4-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of complex pyridine derivatives, such as those involving substituted benzothiazoles and chloropyridine carboxylic acids, showcases the chemical versatility of pyridine-based compounds. These methods involve the condensation of acid chlorides with piperazine derivatives to prepare amide derivatives, demonstrating the chemical reactivity of components similar to the target compound. The structures of these compounds are confirmed through spectral studies, highlighting the importance of detailed chemical analysis in the synthesis process (Patel, Agravat, & Shaikh, 2011).

Biological Activity and Pharmacological Potential

Several studies have explored the biological activities of compounds structurally related to the target molecule, particularly focusing on their antimicrobial and antitumor potentials. For instance, the antimicrobial activity of new pyridine derivatives has been evaluated, revealing variable and modest activity against bacteria and fungi. This suggests the potential of structurally similar compounds for further development as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Drug Metabolism and Pharmacokinetics

The metabolism and excretion patterns of dipeptidyl peptidase IV inhibitors, bearing resemblance to the core structure of the target compound, have been extensively studied in rats, dogs, and humans. These studies provide insight into the pharmacokinetic behaviors of complex molecules, including absorption rates, metabolic pathways, and elimination methods. The detailed understanding of these processes is crucial for the development of new drugs (Sharma et al., 2012).

Receptor Binding and Antagonistic Properties

Research into heterocyclic compounds, including pyridine and piperazine derivatives, has identified high-affinity antagonists for various receptors, such as the histamine H3 receptor and G protein-coupled receptors. These studies not only highlight the therapeutic potential of such compounds but also underscore the importance of structural diversity in medicinal chemistry for targeting specific biological pathways (Swanson et al., 2009).

Properties

IUPAC Name

(2-cyclopentyloxypyridin-4-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c26-21(17-8-10-23-20(15-17)27-19-6-1-2-7-19)25-13-11-24(12-14-25)16-18-5-3-4-9-22-18/h3-5,8-10,15,19H,1-2,6-7,11-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYJQVAUMXXBOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.